molecular formula C10H15NO B1497473 2-(3-Methyl-benzylamino)-ethanol CAS No. 195132-53-7

2-(3-Methyl-benzylamino)-ethanol

Cat. No.: B1497473
CAS No.: 195132-53-7
M. Wt: 165.23 g/mol
InChI Key: YORIPKCDWWMGQR-UHFFFAOYSA-N
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Description

2-(3-Methyl-benzylamino)-ethanol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Biological Activity

2-(3-Methyl-benzylamino)-ethanol, also known as a derivative of benzylamine, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C10_{10}H15_{15}N, with a structure that includes an ethanol moiety linked to a 3-methyl-benzylamine. This configuration is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown the effectiveness of benzylamine derivatives against various bacterial strains, suggesting a potential for developing new antimicrobial agents based on this structure.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the benzylamine group is thought to enhance its interaction with cellular targets involved in cancer progression .

Neuroprotective Effects

Recent findings indicate that this compound may possess neuroprotective properties. It has been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation and cognitive function .

  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as MAO suggests a mechanism where it modulates neurotransmitter levels, potentially benefiting conditions like depression and anxiety.
  • DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA, which may inhibit replication and transcription processes essential for cancer cell survival.
  • Receptor Modulation : The amine group in the structure can participate in hydrogen bonding with various receptors, influencing their activity and leading to diverse biological effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits cell proliferation; induces apoptosis
NeuroprotectiveMAO inhibition; increased neurotransmitter levels

Case Study: Anticancer Activity

In a study examining the anticancer effects of benzylamine derivatives, researchers found that this compound significantly reduced the viability of cancer cells in vitro. The mechanism was attributed to its ability to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Properties

IUPAC Name

2-[(3-methylphenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-3-2-4-10(7-9)8-11-5-6-12/h2-4,7,11-12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORIPKCDWWMGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651718
Record name 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195132-53-7
Record name 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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